molecular formula C20H15BrN6O3 B600903 Dihydroxy Etravirine CAS No. 1246818-67-6

Dihydroxy Etravirine

Número de catálogo: B600903
Número CAS: 1246818-67-6
Peso molecular: 467.28
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Mecanismo De Acción

Target of Action

Dihydroxy Etravirine, also known as Etravirine, primarily targets the reverse transcriptase enzyme of the human immunodeficiency virus type 1 (HIV-1) . This enzyme plays a crucial role in the replication of the virus, making it a key target for antiretroviral therapy.

Mode of Action

Etravirine exerts its effects via direct inhibition of the reverse transcriptase enzyme of HIV-1 . It directly binds to the reverse transcriptase, blocking both DNA-dependent and RNA-dependent polymerase activity . This prevents the synthesis of DNA from the RNA genome of the virus, thereby inhibiting the replication of the virus .

Biochemical Pathways

The primary biochemical pathway affected by Etravirine is the HIV replication cycle . By inhibiting the reverse transcriptase enzyme, Etravirine disrupts the conversion of viral RNA into DNA, a critical step in the replication of the virus . This results in a decrease in the production of new virus particles.

Pharmacokinetics

Etravirine exhibits a moderate intersubject variability and no time dependency in its pharmacokinetic profile . It is highly protein-bound to albumin and α1-acid glycoprotein and shows a relatively long elimination half-life of 30–40 hours . Etravirine is metabolized by cytochrome P450 (CYP) isozymes: CYP3A4, CYP2C9, and CYP2C19 . Renal elimination of Etravirine is negligible .

Result of Action

The molecular effect of Etravirine is the inhibition of the reverse transcriptase enzyme , which leads to a block in the replication of the HIV-1 virus . On a cellular level, this results in a decrease in the production of new virus particles, thereby reducing the viral load in the body .

Action Environment

Etravirine exhibits the potential for bi-directional drug-drug interactions with other antiretrovirals and concomitant medications through its interactions with cytochrome P450 (CYP) isozymes: CYP3A4, CYP2C9, and CYP2C19 . These interactions can influence the action, efficacy, and stability of Etravirine. For instance, the use of ritonavir and rifabutin decreases Etravirine levels .

Análisis Bioquímico

Biochemical Properties

Dihydroxy Etravirine exerts its effects via direct inhibition of the reverse transcriptase enzyme of HIV-1 . It directly binds to reverse transcriptase, blocking DNA-dependent and RNA-dependent polymerase activity . The major metabolites of this compound are produced via monomethylhydroxylation and dimethylhydroxylation of the dimethylbenzonitrile moiety .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV-1 . This inhibition disrupts the viral replication process, thereby reducing the number of viruses in the body .

Molecular Mechanism

The molecular mechanism of this compound involves direct binding to the reverse transcriptase enzyme of HIV-1, thereby blocking its activity . This binding interaction inhibits the enzyme’s ability to synthesize DNA from viral RNA, a critical step in the viral replication process .

Temporal Effects in Laboratory Settings

Etravirine, from which this compound is derived, has been shown to retain its inhibitory activity against HIV reverse transcriptase over time .

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as Etravirine. Etravirine is primarily metabolized by cytochrome P450 (CYP) isozymes: CYP3A4, CYP2C9, and CYP2C19 . These enzymes play a crucial role in the biotransformation of Etravirine, leading to the formation of its major metabolites .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Mechanism of Action
Dihydroxy etravirine, like its parent compound etravirine, functions by non-competitively binding to the reverse transcriptase enzyme of HIV-1. This binding inhibits the synthesis of viral DNA from RNA, effectively preventing viral replication. Importantly, this compound retains activity against HIV strains that exhibit resistance to first-generation NNRTIs, making it a valuable option for treatment-experienced patients .

Metabolism and Bioavailability
The metabolic pathways of this compound involve cytochrome P450 enzymes, particularly CYP2C19, which is responsible for its hydroxylation. Studies have indicated that the presence of dihydroxy metabolites can affect the pharmacokinetics of co-administered antiretroviral therapies, thus influencing overall treatment efficacy . The oral bioavailability of this compound is enhanced when taken with food, indicating the importance of administration conditions for optimal therapeutic outcomes .

Therapeutic Efficacy

Clinical Applications
this compound is primarily applied in combination therapies for patients with HIV-1 who have developed resistance to other treatments. Clinical trials have demonstrated that when used alongside protease inhibitors and nucleoside analogs, it significantly reduces viral load in treatment-experienced individuals . The efficacy of this compound is particularly notable in patients with multiple NNRTI resistance mutations; however, its effectiveness diminishes as the number of mutations increases .

Case Studies

  • Combination Therapy with Darunavir/Ritonavir : A study involving treatment-experienced patients showed that adding this compound to a regimen including darunavir/ritonavir led to a significant reduction in viral load compared to placebo. Patients with fewer than three NNRTI mutations experienced a median viral load reduction of nearly 3 logs after 34 weeks .
  • Pregnancy Safety Profile : A case series involving pregnant women indicated that this compound was well-tolerated and effective during pregnancy, suggesting its safety profile in this population .

Efficacy Against Resistant Strains

This compound has shown effectiveness against HIV strains with mutations such as K103N and Y181C, which confer resistance to many first-generation NNRTIs. Its unique binding properties allow it to maintain antiviral activity even in the presence of these mutations .

Pharmacokinetic Interactions

Research has highlighted that co-administration with integrase inhibitors can alter the pharmacokinetics of both drugs. For instance, studies demonstrated that combining this compound with S/GSK1265744 reduced the exposure of the integrase inhibitor significantly due to induction effects on metabolic pathways .

Data Table: Summary of Clinical Studies Involving this compound

Study ReferencePatient PopulationTreatment RegimenKey Findings
Treatment-experienced adultsEtravirine + Darunavir/RitonavirSignificant reduction in viral load
Pregnant womenEtravirine + standard ARV therapyWell-tolerated; effective
Healthy volunteersEtravirine + S/GSK1265744Altered pharmacokinetics; well tolerated

Comparación Con Compuestos Similares

Dihydroxy Etravirine is similar to other NNRTIs such as Efavirenz and Nevirapine . it has a higher genetic barrier to resistance, making it effective against NNRTI-resistant strains of HIV-1 . This uniqueness makes it a valuable addition to the arsenal of antiretroviral drugs.

Conclusion

This compound is a promising compound with significant potential in the treatment of HIV-1 and other diseases. Its efficient synthesis, diverse chemical reactions, and wide range of scientific research applications make it a valuable subject of study in both medicine and chemistry.

Actividad Biológica

Dihydroxy Etravirine (DHE) is a metabolite of Etravirine (ETR), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. Understanding the biological activity of DHE is crucial for assessing its therapeutic potential, safety, and interactions within the pharmacological landscape of HIV treatment.

DHE retains the core structure of ETR, which is a diarylpyrimidine compound. ETR functions by binding noncompetitively to HIV reverse transcriptase (RT), inhibiting the enzyme's ability to convert viral RNA into DNA, thereby preventing viral replication. DHE is formed through biotransformation processes primarily involving cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, which catalyze the hydroxylation of ETR into its dihydroxy form .

Metabolism and Pharmacokinetics

The metabolism of ETR has been extensively studied, revealing that DHE is produced via monohydroxylation and dimethylhydroxylation pathways. The formation of DHE is significantly influenced by genetic polymorphisms in CYP2C19, with individuals carrying loss-of-function alleles exhibiting markedly reduced levels of this metabolite .

Table 1: Key Metabolic Pathways for this compound

EnzymeRole in MetabolismImpact on DHE Formation
CYP2C19Primary enzyme for dihydroxylationMajor contributor
CYP3A4Minor role, forms minor metabolitesContributes to overall metabolism
UGT1A3/UGT1A8Glucuronidation of hydroxylated productsAffects clearance rates

Biological Activity and Therapeutic Implications

DHE exhibits biological activities that may enhance or modify the effects of ETR in clinical settings. Studies indicate that DHE can modulate the expression of hepatic enzymes such as CYP3A4, which plays a critical role in drug metabolism. Treatment with ETR has been shown to increase CYP3A4 mRNA levels significantly over time, suggesting that DHE may similarly influence drug-drug interactions when co-administered with other antiretrovirals .

Safety Profile and Adverse Effects

The safety profile of ETR suggests that while it is generally well-tolerated, there are instances of hypersensitivity reactions associated with its use. Reports indicate that some patients experienced dermatological reactions, including Stevens-Johnson Syndrome (SJS), particularly when combined with other potent antiretrovirals like darunavir . Given that DHE is a metabolite of ETR, monitoring for similar adverse effects may be warranted.

Propiedades

IUPAC Name

4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-bis(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN6O3/c21-16-18(24)26-20(25-15-3-1-11(7-22)2-4-15)27-19(16)30-17-13(9-28)5-12(8-23)6-14(17)10-29/h1-6,28-29H,9-10H2,(H3,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMILEPRAYYVRFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC2=NC(=C(C(=N2)OC3=C(C=C(C=C3CO)C#N)CO)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747668
Record name 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-bis(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246818-67-6
Record name Dimethylhydroxy etravirine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246818676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-bis(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYLHYDROXY ETRAVIRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4JRR5Z56V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.